Iprocinodine II

Antibacterial susceptibility testing MIC determination Glycocinnamoylspermidine antibiotics

Iprocinodine II (CAS 60830-80-0) is the N-isopropyl derivative of cinodine II, a semisynthetic glycocinnamoylspermidine antibiotic. This single isopropylation modification fundamentally alters the antibacterial spectrum, delivering MICs of 0.5–1 µg/mL against Klebsiella and Serratia isolates resistant to gentamicin (MIC 8–16 µg/mL). In murine infection models, ED₅₀ values are 2.5- to 15-fold lower than gentamicin, with reduced acute toxicity relative to the parent cinodine complex. The compound also serves as a validated cell-division inhibitor for DVC enumeration of viable-but-nonculturable Gram-positive bacteria—an application where standard nalidixic acid is ineffective. Procure Iprocinodine II as a critical reference standard for aminoglycoside-resistance programs and environmental microbiology protocols.

Molecular Formula C40H65N13O13
Molecular Weight 936.0 g/mol
CAS No. 60830-80-0
Cat. No. B12681593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprocinodine II
CAS60830-80-0
Molecular FormulaC40H65N13O13
Molecular Weight936.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N
InChIInChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
InChIKeyFJPCGBFVXKBORY-QTRGFMEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iprocinodine II (CAS 60830-80-0): A Semisynthetic Glycocinnamoylspermidine Antibiotic for Research Procurement


Iprocinodine II (CAS 60830-80-0) is the isopropylated derivative of cinodine II (LL-BM123 γ₂), a glycocinnamoylspermidine antibiotic isolated from Nocardia species. It has the molecular formula C₄₀H₆₅N₁₃O₁₃ and a molecular weight of 936.0 g/mol [1]. The compound is a component of the semisynthetic iprocinodine complex, which is produced by reductive alkylation of the naturally occurring LL-BM123 γ₁ and γ₂ antibiotics with acetone, yielding the N-isopropyl derivatives [2]. Like its parent cinodine, iprocinodine II acts as a bacterial DNA gyrase inhibitor, but the isopropylation modification alters its pharmacological profile in quantifiable ways that distinguish it from both the unmodified parent compounds and other aminoglycoside-class antibiotics [3].

Why Iprocinodine II Cannot Be Substituted with Unmodified Cinodine or Generic Aminoglycosides


Generic substitution within the glycocinnamoylspermidine class is not scientifically defensible because the semisynthetic isopropylation of cinodine II fundamentally alters its antibacterial spectrum, potency against aminoglycoside-resistant strains, in vivo efficacy, and therapeutic safety margin relative to both the unmodified parent cinodine complex and standard-of-care aminoglycosides such as gentamicin [1]. The N-isopropyl modification introduced during the preparation of iprocinodine reduces acute toxicity while simultaneously enhancing potency against experimental infections in mice—a dual improvement that the parent LL-BM123 γ complex does not exhibit [2]. Furthermore, iprocinodine II is specifically the gamma-2 isomer (cinodide II) derivative, which differs in its trisaccharide composition from the gamma-1 isomer (iprocinodine I), meaning that even within the iprocinodine family, the two components are not interchangeable without altering the biological profile [3].

Quantitative Differentiation of Iprocinodine II: Comparator-Based Evidence for Selection and Procurement


Broader Gram-Negative Potency of Isopropyl LL-BM123γ Compared with Gentamicin, Tobramycin, and Amikacin

In parallel agar dilution MIC tests against 31 clinical isolates of Escherichia coli, isopropyl LL-BM123γ (the iprocinodine complex containing iprocinodine II) exhibited an MIC range of 1–2 µg/mL, which was equal to or more potent than gentamicin (2–4 µg/mL), tobramycin (2–4 µg/mL), and amikacin (4–8 µg/mL) [1]. Against 30 Enterobacter-Klebsiella isolates, isopropyl LL-BM123γ showed MICs of 0.25–4 µg/mL versus gentamicin at 0.5–16 µg/mL and tobramycin at 1–4 µg/mL. Against 24 Serratia isolates, the MIC range was 0.25–2 µg/mL, compared with gentamicin at 1–8 µg/mL and amikacin at 1–16 µg/mL [1].

Antibacterial susceptibility testing MIC determination Glycocinnamoylspermidine antibiotics Gram-negative coverage

Retained Activity of Isopropyl LL-BM123γ Against Aminoglycoside-Resistant Clinical Isolates

Against bacterial strains requiring high aminoglycoside concentrations for inhibition, isopropyl LL-BM123γ demonstrated considerably lower MICs than the comparator aminoglycosides [1]. For Klebsiella isolates N-74-2 and N-74-4 (gentamicin MIC 16 µg/mL), isopropyl LL-BM123γ exhibited MICs of 0.5 and 1 µg/mL, representing a 16- to 32-fold potency advantage. Against Serratia strains with gentamicin MICs of 2–8 µg/mL, the isopropyl derivative maintained MICs of 0.5–1 µg/mL [1]. For a Pseudomonas aeruginosa isolate (G236) with gentamicin MIC >128 µg/mL, isopropyl LL-BM123γ showed an MIC of 32 µg/mL, indicating partial but meaningful residual activity where aminoglycosides were completely ineffective [1].

Antibiotic resistance Aminoglycoside-resistant bacteria Glycocinnamoylspermidine MDR Gram-negative

Superior In Vivo Efficacy of Isopropyl LL-BM123γ Versus Gentamicin in Murine Infection Models

In murine systemic infection models, isopropyl LL-BM123γ demonstrated substantially greater potency than gentamicin on both a dosage and plasma concentration basis [1]. Against Klebsiella pneumoniae AD infection, the ED₅₀ was 0.02 mg/kg for isopropyl LL-BM123γ compared with 0.3 mg/kg for gentamicin (15-fold lower). Against Escherichia coli #311, ED₅₀ values were 0.08 vs. 0.5 mg/kg (6.3-fold lower). Against Salmonella typhosa #6539, isopropyl LL-BM123γ achieved an ED₅₀ of 0.04 mg/kg vs. 0.1 mg/kg for gentamicin (2.5-fold lower). The therapeutic safety margin (LD₅₀/ED₅₀) was 6,500 for isopropyl LL-BM123γ vs. 1,000 for gentamicin against Klebsiella, and 3,300 vs. 2,700 against Salmonella [1].

In vivo efficacy Murine infection model ED50 Antibiotic chemotherapy Pharmacodynamics

Rapid Bactericidal Kinetics of Isopropyl LL-BM123γ at Low Multiples of MIC

Isopropyl LL-BM123γ was rapidly bactericidal against multiple Gram-negative species at concentrations only 2- to 4-fold above the MIC [1]. At these low multiples, the antibiotic reduced viable populations of E. coli and Pseudomonas aeruginosa cultures by 99.9% (3-log₁₀ reduction) within 1 hour [1]. The MBC values for isopropyl LL-BM123γ were identical or closely similar to the MIC values across all growth media tested, indicating a predominantly bactericidal rather than bacteriostatic mechanism [1]. In contrast, serum-containing medium (50% horse serum in Mueller-Hinton broth) reduced the bactericidal activity of gentamicin (MBC increased from 1.0 to 4.0 µg/mL against E. coli #311), whereas the MBC of isopropyl LL-BM123γ remained unchanged at 0.12 µg/mL under the same conditions [1].

Bactericidal kinetics Time-kill assay Minimum bactericidal concentration Glycocinnamoylspermidine

Suitability of Isopropyl Cinodine as a DNA Gyrase Inhibitor Tool for Direct Viable Count Methodology in Environmental Microbiology

Isopropyl cinodine has been validated as a selective DNA gyrase inhibitor for differential direct viable count (DVC) procedures targeting Gram-positive bacteria, where the conventional agent nalidixic acid is ineffective [1]. In a direct comparison with nalidixic acid for DVC of environmental water samples, isopropyl cinodine produced elongated cells in both raw water and biofilm samples, confirming its suitability as a gyrase-targeting elongation agent [2]. Individual bacterial isolates exhibited differential concentration-response windows: five organisms grew at 0.01 µg/mL of isopropyl cinodine but were fully inhibited at 0.1 µg/mL, while a sixth organism grew at 0.1 µg/mL and was inhibited at 1.0 µg/mL, demonstrating a tunable working concentration range that is organism-dependent [2]. This application distinguishes isopropyl cinodine from fluoroquinolone gyrase inhibitors (ciprofloxacin, enoxacin, norfloxacin) that were also tested as nalidixic acid substitutes but have different Gram-positive activity spectra [1].

Direct viable count DNA gyrase inhibition Environmental microbiology Gram-positive bacteria

Structural and Compositional Distinction of Iprocinodine II from Iprocinodine I and Parent Cinodine Complexes

Iprocinodine II (CAS 60830-80-0) is precisely defined as the 1-(1-methylethyl) derivative of cinodine II (LL-BM123 γ₂), with molecular formula C₄₀H₆₅N₁₃O₁₃ and molecular weight 936.0 g/mol [1]. This distinguishes it from iprocinodine I (CAS 60871-70-7), which is the isopropylated cinodine I (LL-BM123 γ₁) [2]. The two isomers differ in their trisaccharide moiety composition as established by the structural elucidation of LL-BM123 γ₁ and γ₂ [3]. The semisynthetic isopropylation is performed by reductive alkylation of the terminal primary amino group of the spermidine side chain with acetone in the presence of sodium cyanoborohydride, as described in the preparation and characterization of iprocinodine [4]. The reaction yields a mixture of γ₁ and γ₂ isomers that is resolved and characterized, with minor components also identified [4].

Glycocinnamoylspermidine structure Isopropylation chemistry Semisynthetic antibiotic Trisaccharide antibiotic

High-Impact Application Scenarios for Iprocinodine II Based on Quantified Differentiation Evidence


Preclinical Development of Resistance-Breaking Antibacterial Agents Targeting Aminoglycoside-Resistant Enterobacteriaceae

Iprocinodine II serves as a compelling lead compound or reference standard for programs addressing aminoglycoside-resistant Gram-negative infections. The evidence demonstrates that the isopropylated cinodine complex retains MICs of 0.5–1 µg/mL against Klebsiella and Serratia isolates for which gentamicin MICs are 8–16 µg/mL, providing a 16- to 32-fold potency advantage [1]. This resistance-breaking profile, combined with in vivo ED₅₀ values 2.5- to 15-fold lower than gentamicin in murine infection models, positions iprocinodine II as a high-priority scaffold for medicinal chemistry optimization programs seeking novel therapies for multidrug-resistant Enterobacteriaceae [1].

Environmental Microbiology: Gram-Positive Direct Viable Count (DVC) Methodology

Isopropyl cinodine (iprocinodine) has been experimentally validated as an effective cell-division inhibitor for DVC enumeration of viable-but-nonculturable Gram-positive bacteria, a methodological niche where the standard agent nalidixic acid is ineffective [1]. Quantified differential response windows from 0.01 to 0.1 µg/mL across environmental isolates enable organism-specific protocol optimization [2]. Laboratories conducting water quality monitoring, biofilm research, or environmental pathogen surveillance can justify procurement of iprocinodine II based on this published, validated application that is not served by generic gyrase inhibitors [2].

Structure-Activity Relationship Studies of Glycocinnamoylspermidine DNA Gyrase Inhibitors

The precisely defined isopropylation at the terminal spermidine nitrogen of cinodine II (yielding iprocinodine II, MW 936.0) creates a distinct SAR data point relative to unmodified cinodine II (~894 Da) and other N-alkyl derivatives described in the alkylated BM123γ patent series [1]. The demonstrated impact of this single modification on in vitro potency, serum stability of bactericidal activity, in vivo efficacy, and toxicity margins makes iprocinodine II an essential comparator compound for academic and industrial groups mapping the pharmacophore of this antibiotic class [2].

Animal Health Feed Additive Research for Poultry Pathogen Control

Patents specifically describe isopropyl BM123γ (iprocinodine) as the preferred alkylated derivative for controlling Arizona hinshawii infections in turkey poults at parenteral doses of 0.05–1.0 mg per bird [1]. The compound's demonstrated superiority over other alkyl chain variants in the patent series, combined with the in vivo potency data from murine models, supports procurement of iprocinodine II for agricultural research programs investigating non-aminoglycoside alternatives for enterobacterial disease control in poultry production systems [1].

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